An In-depth Technical Guide to Deschloro Cetirizine Dihydrochloride (CAS Number 83881-54-3)
An In-depth Technical Guide to Deschloro Cetirizine Dihydrochloride (CAS Number 83881-54-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deschloro Cetirizine dihydrochloride, systematically identified as 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid dihydrochloride and designated as Cetirizine EP Impurity F, is a primary related substance of Cetirizine.[1][2][3][4][5][6] Cetirizine is a potent, second-generation histamine H1-receptor antagonist widely used in the management of allergic conditions.[7][8][9][10] The presence and characterization of impurities are critical for the safety, efficacy, and quality control of any active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of Deschloro Cetirizine dihydrochloride, including its physicochemical properties, a plausible synthetic pathway, and detailed, proposed experimental protocols for its pharmacological and analytical characterization. The guide is intended to serve as a foundational resource for researchers involved in the development, analysis, and quality control of Cetirizine and its related compounds.
Introduction
Cetirizine is a highly selective, orally active antagonist of the peripheral histamine H1 receptor, valued for its efficacy in treating allergic rhinitis and chronic urticaria with a low incidence of sedative effects compared to first-generation antihistamines.[9][10][11][12][13] As with any synthetically derived pharmaceutical, the manufacturing process of Cetirizine can lead to the formation of impurities. Deschloro Cetirizine dihydrochloride is a notable process-related impurity where the chlorine atom on one of the phenyl rings is absent.[1][3][5] Understanding the chemical, pharmacological, and toxicological profile of such impurities is a regulatory requirement and essential for ensuring the quality and safety of the final drug product. This document outlines the known characteristics of this impurity and provides detailed methodologies for its further investigation.
Physicochemical Properties
The fundamental physicochemical properties of Deschloro Cetirizine dihydrochloride are summarized in Table 1, with a comparison to the parent compound, Cetirizine dihydrochloride.
| Property | Deschloro Cetirizine dihydrochloride | Cetirizine dihydrochloride |
| CAS Number | 83881-54-3[1][4][7] | 83881-52-1 |
| Alternate Names | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic Acid Dihydrochloride; Cetirizine Impurity F[1][2][5] | [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride |
| Molecular Formula | C₂₁H₂₈Cl₂N₂O₃[2][4][14] | C₂₁H₂₇Cl₃N₂O₃ |
| Molecular Weight | 427.36 g/mol [1][2][4][7][8] | 461.81 g/mol |
| Appearance | Off-White Solid[15] | White or almost white powder[16] |
| Storage | 2-8°C Refrigerator[2][4][15] | Room Temperature[16] |
Synthesis and Formation
Deschloro Cetirizine dihydrochloride is typically formed as a process-related impurity during the synthesis of Cetirizine. Its formation can be attributed to the presence of a non-chlorinated starting material, specifically 1-(diphenylmethyl)piperazine (benzhydrylpiperazine), which may be present as an impurity in the 1-[(4-chlorophenyl)phenylmethyl]piperazine starting material.
A plausible synthetic route for Deschloro Cetirizine dihydrochloride, mirroring the synthesis of Cetirizine, is outlined below. The key difference lies in the use of a non-chlorinated benzhydryl group.
Mechanism of Action (Hypothesized)
Cetirizine exerts its therapeutic effect by acting as a selective inverse agonist of the histamine H1 receptor.[9][17][18] This receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with an allergic reaction.[17]
Due to its structural similarity to Cetirizine, lacking only a single chlorine atom, it is hypothesized that Deschloro Cetirizine dihydrochloride would also interact with the histamine H1 receptor. However, the affinity and efficacy of this interaction are undetermined. The chlorine atom in Cetirizine may play a role in receptor binding and potency; its absence could potentially reduce the compound's antihistaminic activity.
Proposed Experimental Protocols
To fully characterize Deschloro Cetirizine dihydrochloride, a series of analytical and pharmacological experiments are necessary. The following sections detail the proposed methodologies.
Analytical Characterization: Stability-Indicating HPLC Method
A high-performance liquid chromatography (HPLC) method is essential for quantifying Deschloro Cetirizine dihydrochloride and separating it from the API and other impurities. The following method is adapted from validated procedures for Cetirizine analysis.[2][19][20]
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | Symmetry C₁₈, 5 µm, 4.6 x 250 mm (or equivalent)[19] |
| Mobile Phase | Mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), pH adjusted to 3.5[19] |
| Flow Rate | 1.0 mL/min[20] |
| Detection | UV at 230 nm[19][20] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Diluent | Mobile Phase |
Method Validation Protocol: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][19]
-
Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed on Cetirizine to ensure the method is stability-indicating and can resolve the Deschloro impurity from degradation products.[19]
-
Linearity: Prepare standard solutions of Deschloro Cetirizine dihydrochloride at a minimum of five concentrations (e.g., 1-20 µg/mL).[19] Plot peak area against concentration and determine the correlation coefficient (r² > 0.999).[19]
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the impurity at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by performing six replicate injections of a standard solution. Assess intermediate precision by having different analysts on different days use different equipment. The relative standard deviation (RSD) should be < 2%.
Pharmacological Characterization
This protocol aims to determine the binding affinity (Ki) of Deschloro Cetirizine dihydrochloride for the histamine H1 receptor using a competitive radioligand binding assay.[21][22][23]
Materials:
-
Receptor Source: Commercially available membranes from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Pyrilamine (a known H1 antagonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mepyramine or Cetirizine).
-
Test Compound: Deschloro Cetirizine dihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Protocol:
-
Preparation: Prepare serial dilutions of Deschloro Cetirizine dihydrochloride in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Pyrilamine (at its approximate Kd), and varying concentrations of the test compound or control.
-
Total Binding: Membranes + [³H]-Pyrilamine + Buffer.
-
Non-specific Binding: Membranes + [³H]-Pyrilamine + High concentration of Mepyramine.
-
Competitive Binding: Membranes + [³H]-Pyrilamine + Serial dilutions of Deschloro Cetirizine.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Deschloro Cetirizine.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The histamine-induced bronchoconstriction model in guinea pigs is a classic method for evaluating the in vivo efficacy of H1 antihistamines.[9][24][25]
Animals:
-
Male Dunkin-Hartley guinea pigs (300-400g).
Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Vehicle Control (e.g., saline).
-
Positive Control (e.g., Cetirizine, 5 mg/kg, p.o.).
-
Test Group (Deschloro Cetirizine, various doses, p.o.).
-
-
Dosing: Administer the vehicle, positive control, or test compound orally.
-
Histamine Challenge: After a set pre-treatment time (e.g., 60 minutes), place each animal individually into a whole-body plethysmography chamber or a transparent chamber connected to a nebulizer.[25]
-
Expose the animal to an aerosol of histamine acid phosphate (e.g., 0.1-0.2% solution in saline).
-
Observation: Record the time until the onset of pre-convulsive dyspnea (PCD) or respiratory distress. A 2-3 fold increase in the time to PCD compared to the vehicle control is considered a significant protective effect.
-
Data Analysis: Compare the mean time to PCD onset between the test groups and the control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Pharmacokinetic and Toxicological Considerations
While no specific pharmacokinetic or toxicology data exists for Deschloro Cetirizine dihydrochloride, its properties can be inferred from its structure relative to Cetirizine.
Table 3: Reference Pharmacokinetic Parameters of Cetirizine (10 mg Oral Dose)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | [8][11][13] |
| Plasma Protein Binding | ~93% | [8][11][16] |
| Elimination Half-life (t₁/₂) | ~8.3 hours | [11][12][16] |
| Apparent Total Body Clearance | ~53 mL/min | [16] |
| Excretion | ~60-70% unchanged in urine | [8][12][13] |
The absence of the chlorine atom might slightly alter the lipophilicity and metabolic profile of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Any comprehensive evaluation of this impurity should include in vitro ADME screening (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and, if warranted by its prevalence and potency, in vivo pharmacokinetic studies. Toxicological assessment, starting with in silico predictions and in vitro cytotoxicity assays, would also be a critical component of a full risk assessment.
Conclusion
References
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